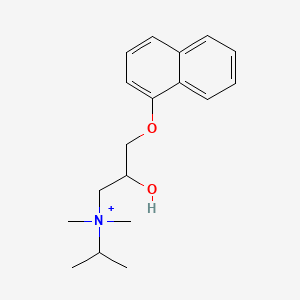
Oxifenisatina
Descripción general
Descripción
Oxifenisatina, también conocida como 3,3-bis(4-hidroxifenil)-1,3-dihidro-2H-indol-2-ona, es un compuesto sintético que históricamente se usó como laxante. Está estrechamente relacionado con otros laxantes como bisacodilo, picosulfato de sodio y fenolftaleína. Debido a su asociación con daño hepático, la this compound se retiró del mercado en la mayoría de los países a principios de la década de 1970 .
Aplicaciones Científicas De Investigación
La oxifenisatina se ha estudiado por sus posibles aplicaciones más allá de su uso como laxante. Las investigaciones recientes han explorado su actividad antiproliferativa en líneas celulares de cáncer, particularmente en células de cáncer de mama triple negativo (TNBC). El acetato de this compound, el profármaco de la this compound, ha mostrado resultados prometedores en la inhibición del crecimiento de células cancerosas al inducir la autofagia, la disfunción mitocondrial y la apoptosis .
Mecanismo De Acción
El mecanismo de acción de la oxifenisatina implica su circulación enterohepática e interacción con vías celulares. Se ha demostrado que inhibe la traducción fosforilando las quinasas del factor de iniciación de la traducción eucariota 2 alfa (eIF2α), GCN2 y PERK. Esto lleva a la activación de la proteína quinasa activada por AMP (AMPK) y a la reducción de la fosforilación de los sustratos de la diana de la rapamicina en mamíferos (mTOR), induciendo finalmente la autofagia y la apoptosis .
Análisis Bioquímico
Cellular Effects
Oxyphenisatin has been shown to inhibit the growth of certain breast cancer cell lines . This effect is associated with selective inhibition of translation, rapid phosphorylation of nutrient-sensing eukaryotic translation initiation factor 2α (eIF2α) kinases, and activation of AMP-activated protein kinase (AMPK)
Molecular Mechanism
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de oxifenisatina implica la condensación de isatina con fenol. El grupo cetona de la isatina no es enolizable y puede protonarse en ácido fuerte, lo que permite que el oxígeno sea reemplazado por grupos ricos en electrones. Esta reacción conduce a la formación de this compound, que también puede acetilarse para formar su derivado acetato .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para la this compound no están ampliamente documentados, el enfoque general implicaría la síntesis a gran escala utilizando la reacción de condensación mencionada anteriormente, seguida de procesos de purificación para aislar el compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: La oxifenisatina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Reactivos como halógenos o agentes nitrantes en condiciones ácidas.
Productos principales:
Oxidación: Quinonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados halogenados o nitrados.
Comparación Con Compuestos Similares
La oxifenisatina es similar a otros laxantes difenólicos como bisacodilo, picosulfato de sodio y fenolftaleína. su estructura única, con dos grupos hidroxilo en los anillos aromáticos, lo distingue de estos compuestos.
Compuestos similares:
- Bisacodilo
- Picosulfato de sodio
- Fenolftaleína
- Fenisatina
- Nicthis compound
- Cinthis compound
- Cofisatina
Propiedades
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDACOMXKWHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044528 | |
| Record name | Oxyphenisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-13-3 | |
| Record name | Oxyphenisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenisatine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenisatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyphenisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphenisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphenisatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BT0VQG2GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxyphenisatin?
A1: While initially classified as an "irritant laxative," research suggests that oxyphenisatin's primary mechanism of action involves inhibiting glucose absorption in the small intestine [, ]. This effect appears to be more potent than that of phloridzin, a known inhibitor of glucose transport [].
Q2: How does oxyphenisatin affect fluid transport in the intestines?
A2: Oxyphenisatin, along with bisacodyl, can inhibit fluid absorption or induce secretion in the colon, potentially by increasing epithelial permeability rather than by stimulating adenylate cyclase activity [].
Q3: Does oxyphenisatin interact with bacterial cells in the intestines?
A3: In vitro studies have shown that oxyphenisatin, along with other diphenolic laxatives, can inhibit the growth of and cause potassium leakage from certain anaerobic bacterial strains [].
Q4: Recent studies have explored oxyphenisatin acetate (OXY) as a potential anticancer agent. What mechanisms are thought to be involved?
A4: Research indicates that OXY triggers a cellular starvation response by inhibiting translation and activating nutrient-sensing pathways like GCN2, PERK, and AMPK, while suppressing mTOR signaling. This leads to autophagy, mitochondrial dysfunction, ROS generation, and ultimately, apoptosis through both intrinsic and extrinsic pathways [, ]. In ER-positive breast cancer cells, OXY also induces TNFα expression and TNFR1 degradation, suggesting autocrine receptor-mediated apoptosis [].
Q5: What is the molecular formula and weight of oxyphenisatin?
A5: The molecular formula of oxyphenisatin is C20H19NO3, and its molecular weight is 317.37 g/mol.
Q6: Is there information available about the material compatibility and stability of oxyphenisatin under various conditions?
A6: The provided research abstracts do not offer specific details on the material compatibility and stability of oxyphenisatin.
Q7: How do structural modifications of oxyphenisatin affect its activity?
A7: Studies comparing oxyphenisatin with its sulfate and acetate esters reveal that free phenolic groups are crucial for its inhibitory effects on active transport in the small intestine. Esterification of these groups significantly reduces or abolishes this activity [, ].
Q8: Have any new oxyphenisatin derivatives shown improved anticancer activity?
A8: Yes, recent research has led to the development of substituted 1,3-dihydroindole-2-one analogues of oxyphenisatin with improved in vivo tolerability and anticancer activity compared to the parent compound, while maintaining potent in vitro antiproliferative effects [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of oxyphenisatin?
A9: Oxyphenisatin is absorbed from the gastrointestinal tract and undergoes enterohepatic circulation. It is excreted in the bile, primarily as conjugates []. Its sulfate and acetate esters are absorbed more slowly and primarily excreted unchanged in the feces [].
Q10: How does the route of administration affect oxyphenisatin's efficacy as a laxative?
A10: Rectal administration of oxyphenisatin, even in small doses, can effectively stimulate mass peristalsis in the colon []. This effect is dose-dependent and most pronounced in the proximal descending colon [].
Q11: What models have been used to study the effects of oxyphenisatin on intestinal function?
A11: Researchers have employed various in vivo and in vitro models to study oxyphenisatin's effects, including:
- In vivo: Perfusion studies in anesthetized rats [, , , ] and human subjects [, ] to assess glucose absorption and fluid transport.
- In vitro: Everted sacs of rat jejunum and colon [] to examine uptake, conjugation, and transport of oxyphenisatin.
- Cell culture: Chang liver cells [, ] to assess cytotoxicity and metabolic effects.
Q12: What are the known toxic effects of oxyphenisatin?
A12: Oxyphenisatin has been linked to liver damage, including hepatitis and cirrhosis [, , , , , , , ]. The risk appears to be higher with prolonged use [, , ] and in middle-aged women []. Some cases presented with features resembling autoimmune chronic active hepatitis [, , , , , , ].
Q13: What specific liver injury patterns have been associated with oxyphenisatin?
A13: Reported histological findings include acute hepatitis with centrilobular necrosis [], chronic aggressive hepatitis [], cirrhosis [, , ], and liver cell failure [].
Q14: Were there any concerns raised about the safety of oxyphenisatin that led to regulatory actions?
A14: Yes, concerns regarding oxyphenisatin's hepatotoxicity led to its withdrawal from the Australian market [, ]. The decision was based on numerous reported cases of liver disease associated with its use [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














